molecular formula C18H21NO4S B2442553 Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1706164-91-1

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2442553
CAS RN: 1706164-91-1
M. Wt: 347.43
InChI Key: VHKKZRJZIHSNOV-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of biological and pharmacological applications, making it a suitable structure for drug invention and development . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . One of the starting compounds, 3-phenyl-3-methyl-1- (2-chloro-1-oxoethyl)cyclobutane, was synthesized according to the general procedure described in a study . The synthetic route followed is shown in Scheme 1 .


Molecular Structure Analysis

The structure of the title compound, C20H18O2, consists of a dimeric arrangement of benzofuran molecules around an inversion centre, linked via C-H…O hydrogen bonds . There are also C-H…pi ring interactions . All these interactions result in the formation of infinite chains parallel to the axis .


Chemical Reactions Analysis

The reaction pathway for the synthesis of functionalized 3- (benzofuran-2-yl)-5- (4-methoxyphenyl)-4,5-dihydro-1 H -pyrazole scaffolds has been described in a study .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been found to exhibit antimicrobial activity . In one study, certain synthesized compounds were tested against eight different microorganisms . This suggests that Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

Synthetic benzofuran derivatives have been noted for their antifungal activity . This could make them useful in the treatment of various fungal infections.

Inhibitor Activity

Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This could potentially be used in the treatment of diseases like breast cancer, where the inhibition of aromatase is beneficial.

DNA Repair

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA . This suggests a potential application in DNA repair mechanisms.

Photochemical Energy Storage

The aforementioned electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes may also have potential applications for photochemical energy storage .

Anticancer Activity

Some substituted benzofurans have shown significant anticancer activities . They have been found to inhibit cell growth in different types of cancer cells . This suggests that Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone could potentially be used in cancer treatment.

Future Directions

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities . Therefore, future research may focus on further exploring the therapeutic potential of “Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” and similar compounds.

properties

IUPAC Name

1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKZRJZIHSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

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